molecular formula C18H16N2O2S B15214147 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 80306-58-7

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B15214147
CAS No.: 80306-58-7
M. Wt: 324.4 g/mol
InChI Key: QYXKYLMIACYPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthio group, and a phenyl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the DNA synthesis process in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-(methylthio)-5-phenylpyrimidin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-(methylthio)-6-(4-methylphenyl)pyrimidin-4(3H)-one

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of methoxy, methylthio, and phenyl groups contributes to its reactivity and potential interactions with biological targets.

Properties

CAS No.

80306-58-7

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-22-15-10-8-14(9-11-15)20-17(21)12-16(19-18(20)23-2)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

QYXKYLMIACYPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.